

In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B588936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride**, a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique properties, such as high electronegativity and metabolic stability, make this reagent particularly valuable for synthesizing novel therapeutic agents.

Core Quantitative Data

The physical and chemical properties of **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	245.61 g/mol	[1] [2] [3]
Molecular Formula	C ₆ H ₃ ClF ₃ NO ₂ S	[1]
CAS Number	959996-58-8	[1] [2]
Physical Form	Solid	[3]
Melting Point	40-45 °C	[3]
Purity	≥97%	[1] [3]

Synthetic Protocols

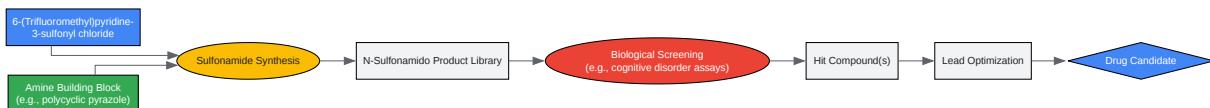
General Synthesis of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

While a specific detailed protocol for the industrial synthesis of **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride** is not readily available in public literature, a plausible route can be inferred from established methods for preparing trifluoromethylpyridines and their subsequent conversion to sulfonyl chlorides. A common strategy involves the chlorination and fluorination of a picoline precursor. The resulting trifluoromethylpyridine can then be sulfonated and converted to the sulfonyl chloride.

Experimental Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol details a general method for the synthesis of sulfonamides using **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride** and a primary or secondary amine. This reaction is fundamental to the use of this reagent in drug discovery.

Materials:


- **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride**
- Primary or secondary amine of choice
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (Et_3N) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- In a separate flask, dissolve **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride** (1.1 equivalents) in anhydrous dichloromethane.
- Slowly add the solution of **6-(Trifluoromethyl)pyridine-3-sulfonyl chloride** to the stirring amine solution dropwise over a period of 15-30 minutes. An ice bath may be used to control any exotherm.
- Allow the reaction to stir at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted-6-(trifluoromethyl)pyridine-3-sulfonamide.

Application in Drug Discovery: A Workflow

6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a valuable reagent for the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, which have shown potential for the treatment of cognitive disorders.^[4] The general workflow for utilizing this compound in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using the specified reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588936#6-trifluoromethyl-pyridine-3-sulfonyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com